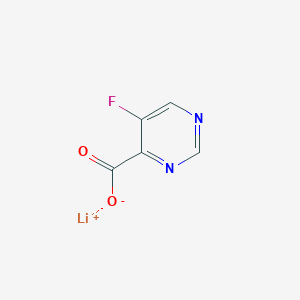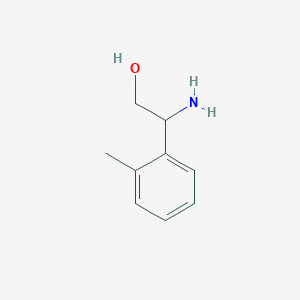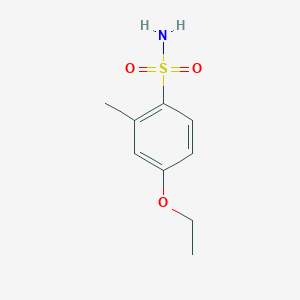
1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Heterocyclic Compounds
The facile synthesis of tetrahydropyrimidoquinoline derivatives demonstrates the potential of utilizing cyclohexanone derivatives in the generation of complex heterocyclic frameworks (Elkholy & Morsy, 2006). This methodology highlights the reactivity of such compounds towards various reagents, enabling the formation of compounds with potential antimicrobial activity.
Cyclization Reactions
Cyclization of urea derivatives to yield benzazepine and quinazoline derivatives is another application, illustrating the versatility of these compounds in constructing bicyclic and tricyclic systems (Gast, Schmutz, & Sorg, 1977). These reactions are crucial for synthesizing compounds with potential biological activities.
Rearrangement Reactions
The nitrile carboxamide rearrangement to form cyclohexenyl-urea derivatives opens pathways to synthesize various heterocyclic compounds, further diversifying the chemical space accessible from cyclohexanone and urea derivatives (Bischoff, Schroeder, & Gründemann, 1982).
Enantioselective Synthesis
Chiral sulfinamidourea catalyzed reactions for the enantioselective synthesis of tetrahydroisoquinolines showcase the utility of urea derivatives in asymmetric synthesis, producing compounds that are structurally similar to natural products and pharmaceuticals (Xu, Zhang, & Jacobsen, 2014).
Novel Antagonists and Biological Agents
Urea derivatives have been explored as potent antagonists for biological receptors, such as TRPV1, indicating their potential in therapeutic applications, particularly in pain management and cancer treatment (Schmidt et al., 2011). Additionally, their application in the search for new indolizine derivatives through cycloaddition reactions highlights their role in discovering novel compounds with possible pharmacological activities (Caira et al., 2014).
特性
IUPAC Name |
1-cyclohexyl-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-14(2)19(24)23-12-6-7-15-10-11-17(13-18(15)23)22-20(25)21-16-8-4-3-5-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHSZJXXXBMSST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359013.png)
![4-[[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359014.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359015.png)


![N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide](/img/structure/B2359020.png)
![6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2359022.png)



![N-{3-[([3-(acetylamino)benzyl]{[2-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2359028.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2359029.png)
